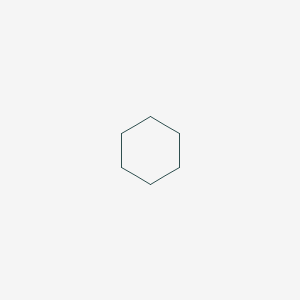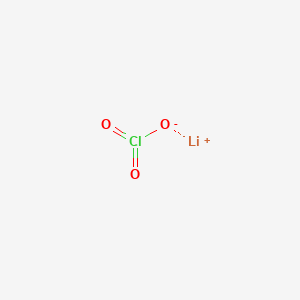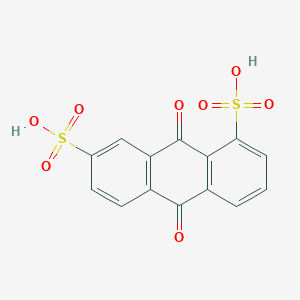
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known by its abbreviated name, DDAS, and is a derivative of anthracene. DDAS is a highly water-soluble compound and is commonly used as a dye for textiles and paper. However, recent studies have shown that DDAS has many more potential uses, especially in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of DDAS is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. DDAS has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
DDAS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and improve cognitive function. DDAS has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDAS in lab experiments is its high water solubility, which makes it easy to work with. DDAS is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DDAS is its high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are many potential future directions for research on DDAS. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DDAS has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the use of DDAS as a fluorescent probe in biological imaging. Researchers are exploring new ways to use DDAS to label and track cells in vivo, which could have significant implications for the study of cellular processes and disease progression.
Finally, there is also interest in exploring the use of DDAS as a potential therapeutic agent for cancer. DDAS has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
In conclusion, DDAS is a highly versatile and promising compound that has many potential applications in scientific research. Its unique properties and potential therapeutic benefits make it an important area of study for researchers in a variety of fields.
Métodos De Síntesis
DDAS can be synthesized through a complex chemical process that involves the reaction of anthracene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form DDAS. The synthesis process is time-consuming and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DDAS has many potential applications in scientific research. It has been shown to have antioxidant properties, which make it useful in the treatment of various diseases caused by oxidative stress. DDAS has also been studied for its potential use as a fluorescent probe in biological imaging. It has been shown to be highly effective in labeling and tracking cells in vivo.
Propiedades
Número CAS |
14395-08-5 |
|---|---|
Nombre del producto |
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid |
Fórmula molecular |
C14H8O8S2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
VNIFUVUQZVMDER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
Otros números CAS |
14395-08-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



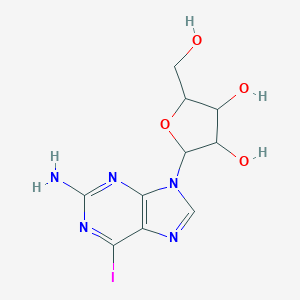
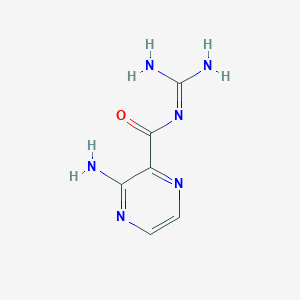
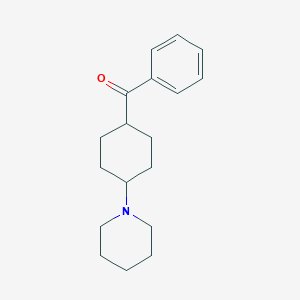

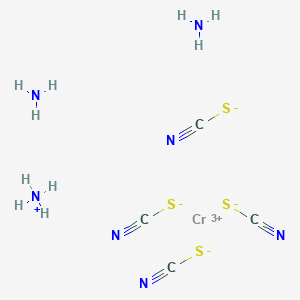
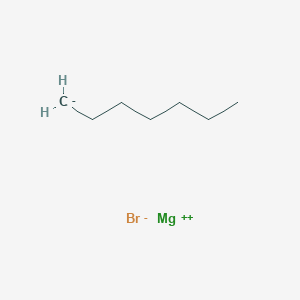
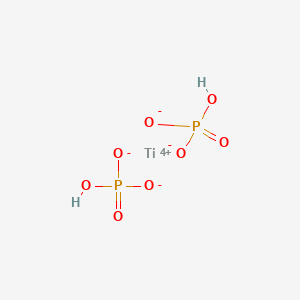
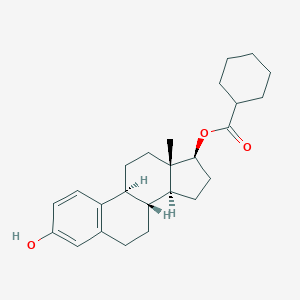
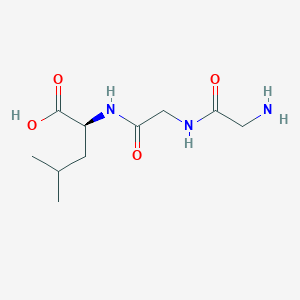
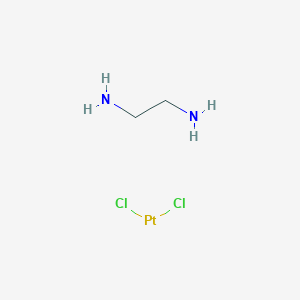
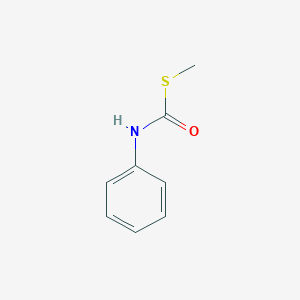
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
